molecular formula C15H12ClFN2S B11414325 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

Cat. No.: B11414325
M. Wt: 306.8 g/mol
InChI Key: YVQPSAMFVQNDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique combination of chloro, fluoro, and methyl groups attached to a benzodiazole core, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound under basic conditions to form the corresponding thioether. This intermediate is then subjected to cyclization with an appropriate amine to form the benzodiazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,2,4-TRIAZOLE

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and fluoro groups can enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12ClFN2S

Molecular Weight

306.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2S/c1-9-5-6-13-14(7-9)19-15(18-13)20-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)

InChI Key

YVQPSAMFVQNDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.